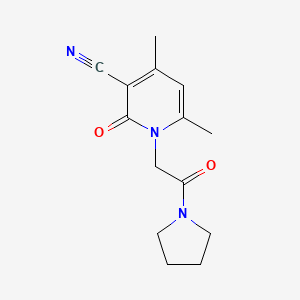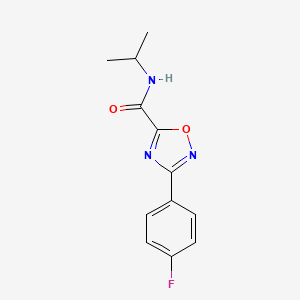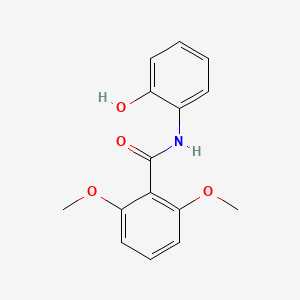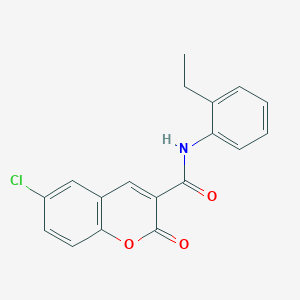![molecular formula C15H13BrF2N2O2 B5298934 (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5298934.png)
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a bromoethylpyrazole moiety and a difluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Ethylation: The brominated pyrazole is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves a coupling reaction between the ethylated bromopyrazole and 4-(difluoromethoxy)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(METHOXY)PHENYL]-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE: Similar structure but with a trifluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF2N2O2/c1-2-20-9-12(16)14(19-20)13(21)8-5-10-3-6-11(7-4-10)22-15(17)18/h3-9,15H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPKEAQXACDTMM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-METHOXYPHENOL](/img/structure/B5298885.png)
![methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate](/img/structure/B5298890.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)



![(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5298933.png)


